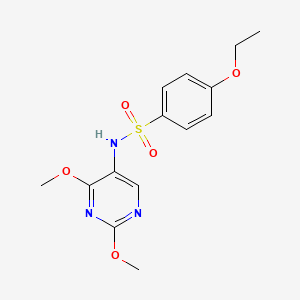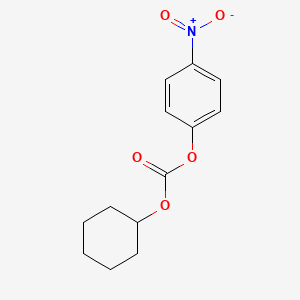
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMPA belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
- Suzuki–Miyaura Coupling : N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide could serve as a valuable substrate in Suzuki–Miyaura cross-coupling reactions. Researchers use it to form carbon–carbon bonds, creating complex organic molecules .
- Coordination Complexes : The compound’s coordination behavior with transition metals is of interest. For instance, the crystal structure of [Co(C11H11O2N2)2(H2O)2] reveals its coordination to cobalt ions . Researchers explore similar complexes for potential applications in catalysis or materials design.
Organic Synthesis and Catalysis
Materials Science and Coordination Chemistry
Mécanisme D'action
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism similar to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . .
Biochemical Pathways
Given the potential involvement of the Suzuki–Miyaura cross-coupling reaction, it is possible that the compound could affect pathways involving carbon-carbon bond formation . .
Pharmacokinetics
The pharmacokinetic properties of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetics .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Future research should consider these factors to provide a more comprehensive understanding of the compound’s pharmacological profile .
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-10-5-7-11(8-6-10)23(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWAOUPCHEGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)


![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2792612.png)
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)benzoate](/img/structure/B2792616.png)
